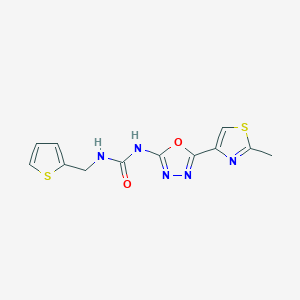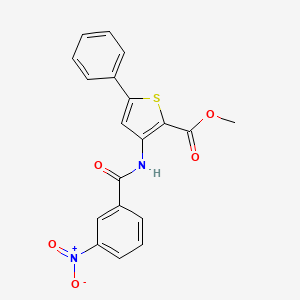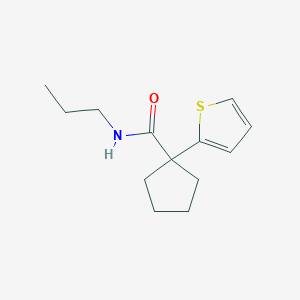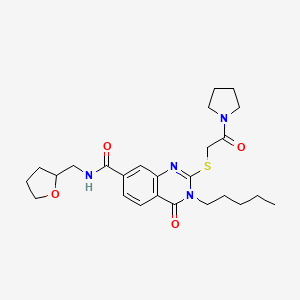
1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Conformational Adjustments in Urea and Thiourea Assemblies
Research conducted by Phukan and Baruah (2016) explored the conformational adjustments in urea and thiourea-based assemblies, including derivatives similar to the specified compound. They focused on isomeric homodimeric hydrogen-bonded synthons and their respective self-assemblies, highlighting the absence of polymorphism in urea derivatives compared to thiourea counterparts (Phukan & Baruah, 2016).
Antileishmanial Activity of Triazole Derivatives
Süleymanoğlu et al. (2017) investigated the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, closely related to the compound . They employed theoretical calculations for structural and spectroscopic parameters and tested their compounds against Leishmania infantum promastigots, finding remarkable antileishmanial activity (Süleymanoğlu et al., 2017).
Utility in Synthesizing Antitumor and Antimicrobial Agents
Nassar et al. (2018) utilized thiophene-2-carbonyl isothiocyanate as a precursor for synthesizing derivatives including 1,2,4-oxadiazole and 1,2,4-thiadiazole moieties. They evaluated the antitumor and antimicrobial activities of these products against human tumor cell lines and microorganisms, showcasing the potential of such compounds in therapeutic applications (Nassar et al., 2018).
Antimicrobial Agents Synthesis
Buha et al. (2012) synthesized a series of urea/thiourea derivatives with antimicrobial properties. They tested these compounds against various bacteria, observing broad-spectrum activity and conducting a quantitative structure-activity relationship study to identify key pharmacophoric features (Buha et al., 2012).
Antibacterial Studies of 1,3,4-Oxadiazole Derivatives
Patel et al. (2010) reported on 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and their antibacterial activity. These compounds, based on various aryl thiourea/ureas, were tested against different microorganisms, demonstrating their potential in antibacterial applications (Patel et al., 2010).
Cytotoxicity and Antimicrobial Activity of Thiazol-2-yl Urea Derivatives
Shankar et al. (2017) synthesized a series of thiazol-2-yl urea derivatives, evaluating their anti-microbial activity and cytotoxicity. They tested these compounds against various bacterial strains and cancer cell lines, finding significant activity in some cases (Shankar et al., 2017).
Synthesis and Antidiabetic Screening
Lalpara et al. (2021) conducted a study on dihydropyrimidine derivatives, including an oxadiazole moiety. They evaluated these compounds for antidiabetic activity, using an α-amylase inhibition assay, demonstrating their potential in treating diabetes (Lalpara et al., 2021).
Antiviral Agent Synthesis
Albratty et al. (2019) focused on synthesizing 1,3,4-oxadiazole derivatives as potential antiviral agents. They tested these compounds against various viruses, including Herpes simplex and Feline herpes virus, showing notable efficacy in some cases (Albratty et al., 2019).
Tuberculostatic Activity of Oxadiazole and Triazole Derivatives
Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazineacetic hydrazide derivatives, including 1,3,4-oxadiazole and 1,2,4-triazole. They tested these compounds for their ability to inhibit tuberculosis, finding some effective at certain concentrations (Foks et al., 2004).
Propiedades
IUPAC Name |
1-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-7-14-9(6-21-7)10-16-17-12(19-10)15-11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQGNOQNAOFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)
![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)
![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

